4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine
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Overview
Description
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is an organic compound with the molecular formula C16H12BrN3. This compound is characterized by the presence of a bromophenyl group attached to a diazenyl group, which is further connected to a naphthalenamine structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine typically involves the diazotization of 4-bromoaniline followed by coupling with 1-naphthylamine. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to generate the diazonium salt. This salt then reacts with 1-naphthylamine under controlled temperature conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-2-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine
- 4-[(1E)-2-(6-Chloro-3-pyridinyl)diazenyl]-1-naphthalenamine
- 4-[(1E)-2-(4-Amino-1-naphthyl)diazenyl]benzenesulfonamide
Uniqueness
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological efficacy.
Properties
CAS No. |
915226-91-4 |
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Molecular Formula |
C16H12BrN3 |
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H12BrN3/c17-11-5-7-12(8-6-11)19-20-16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10H,18H2 |
InChI Key |
OLXHSWOFFNPHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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